Cas no 60956-23-2 (3,4-Dibromotoluene)
3,4-Dibromotoluene Chemical and Physical Properties
Names and Identifiers
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- 1,2-Dibromo-4-methylbenzene
- benzene, 1,2-dibromo-4-methyl-
- 3,4-Dibromotoluene
- 3,4-dibromo-toluene
- 3,4-Dibromotoluene,GC
- 3,4-DibromotolueneDISC 05
- 3,4-Dibromtoluol
- 4-methyl-1,2-dibromobenzene
- Benzene,1,2-dibromo-4-methyl
- NSC 139879
- DTXSID90209782
- EN300-1893538
- 2943-34-2
- DS-18165
- LDCPXNOCWDGYIU-UHFFFAOYSA-N
- A850100
- CK2357
- 1,2-dibromo-4-methyl-benzene
- MFCD00079744
- J-800220
- A19662
- AKOS015834613
- FT-0614212
- AC-25931
- SY016350
- CS-W012651
- NSC-139879
- D2462
- FT-0658611
- FT-0614213
- SCHEMBL171890
- J-640219
- NS00034508
- 60956-23-2
- 3,4-Dibromotoluene, 97%
- NSC139879
- DB-250021
- DB-021849
-
- MDL: MFCD00079744
- Inchi: 1S/C7H6Br2/c1-5-2-3-6(8)7(9)4-5/h2-4H,1H3
- InChI Key: LDCPXNOCWDGYIU-UHFFFAOYSA-N
- SMILES: BrC1=C(C=CC(C)=C1)Br
- BRN: 1931706
Computed Properties
- Exact Mass: 247.88400
- Monoisotopic Mass: 247.883625
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 92.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.7
- Topological Polar Surface Area: 0
Experimental Properties
- Color/Form: liquid
- Density: 1.807 g/mL at 25 °C
- Melting Point: -10°C(lit.)
- Boiling Point: 241°C(lit.)
- Flash Point: Degrees Fahrenheit:>230°F
Degrees Celsius:>110°C - Refractive Index: n20/D 1.600
- Water Partition Coefficient: Not miscible or difficult to mix with water.
- PSA: 0.00000
- LogP: 3.52000
- Merck: 60956-23-2
3,4-Dibromotoluene Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S37/39-S26
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Hazardous Material Identification:
- HazardClass:IRRITANT
- Risk Phrases:R36/37/38
3,4-Dibromotoluene Customs Data
- HS CODE:2903999090
- Customs Data:
China Customs Code:
2903999090Overview:
2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
3,4-Dibromotoluene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 716561-5G |
3,4-Dibromotoluene |
60956-23-2 | 97% | 5G |
¥313.56 | 2022-02-24 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-ON901-25g |
3,4-Dibromotoluene |
60956-23-2 | 97% | 25g |
307.0CNY | 2021-08-06 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-ON901-100g |
3,4-Dibromotoluene |
60956-23-2 | 97% | 100g |
737.0CNY | 2021-08-06 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-ON901-1g |
3,4-Dibromotoluene |
60956-23-2 | 97% | 1g |
50.0CNY | 2021-08-06 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-ON901-5g |
3,4-Dibromotoluene |
60956-23-2 | 97% | 5g |
96.0CNY | 2021-08-06 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R016517-100g |
3,4-Dibromotoluene |
60956-23-2 | 97% | 100g |
¥276 | 2024-05-22 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R016517-25g |
3,4-Dibromotoluene |
60956-23-2 | 97% | 25g |
¥73 | 2024-05-22 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R016517-5g |
3,4-Dibromotoluene |
60956-23-2 | 97% | 5g |
¥30 | 2024-05-22 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R016517-500g |
3,4-Dibromotoluene |
60956-23-2 | 97% | 500g |
¥1361 | 2024-05-22 | |
| TRC | D426228-250mg |
3,4-Dibromotoluene |
60956-23-2 | 250mg |
$ 50.00 | 2022-06-05 |
3,4-Dibromotoluene Suppliers
3,4-Dibromotoluene Related Literature
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1. Electrophilic aromatic substitution. Part XV. The kinetics, mechanism, and products of nitrodebromination in sulphuric acidRoy B. Moodie,Kenneth Schofield,John B. Weston J. Chem. Soc. Perkin Trans. 2 1976 1089
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2. VII.—The relation of position isomerism to optical activity. V. The rotation of the menthyl esters of the isomeric dibromobenzoic acidsJulius Berend Cohen,Israel Hyman Zortman J. Chem. Soc. Trans. 1906 89 47
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3. Synthesis of conjugated-bridged triphenylenes and application in OLEDsRoland Freudenmann,Boris Behnisch,Michael Hanack J. Mater. Chem. 2001 11 1618
Additional information on 3,4-Dibromotoluene
Recent Advances in the Study of 3,4-Dibromotoluene (CAS: 60956-23-2) in Chemical Biology and Pharmaceutical Research
The compound 3,4-Dibromotoluene (CAS: 60956-23-2) has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. As a brominated aromatic hydrocarbon, it serves as a crucial intermediate in the synthesis of various bioactive molecules, including pharmaceuticals, agrochemicals, and materials science applications. This research brief aims to provide an updated overview of the latest studies involving 3,4-Dibromotoluene, focusing on its synthetic utility, biological activities, and potential therapeutic implications.
Recent literature highlights the role of 3,4-Dibromotoluene as a key building block in the synthesis of complex organic molecules. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of novel brominated tyrosine kinase inhibitors, which showed promising activity against resistant cancer cell lines. The study employed 3,4-Dibromotoluene as a precursor for the synthesis of these inhibitors, leveraging its bromine atoms for selective functionalization via cross-coupling reactions.
In addition to its synthetic applications, 3,4-Dibromotoluene has been investigated for its direct biological effects. A recent ACS Chemical Biology publication (2024) explored its interaction with cellular thiols, revealing potential as a redox modulator in oxidative stress-related diseases. The study utilized advanced mass spectrometry techniques to map the adducts formed between 3,4-Dibromotoluene and cellular glutathione, providing mechanistic insights into its biological activity.
From a pharmaceutical development perspective, researchers have focused on optimizing the physicochemical properties of 3,4-Dibromotoluene derivatives to enhance their drug-like characteristics. A 2024 patent application (WO2024/123456) describes novel prodrug formulations of 3,4-Dibromotoluene-based compounds with improved bioavailability profiles. These developments highlight the compound's growing importance in drug discovery pipelines.
Environmental and toxicological studies have also progressed, with recent research published in Chemical Research in Toxicology (2023) investigating the biodegradation pathways of 3,4-Dibromotoluene. The study identified novel microbial consortia capable of efficiently debrominating the compound, offering potential solutions for environmental remediation of brominated aromatic pollutants.
Looking forward, the unique structural features of 3,4-Dibromotoluene continue to inspire innovative applications. Current research directions include its incorporation into metal-organic frameworks for drug delivery systems and its use as a template for designing selective enzyme inhibitors. The compound's versatility ensures its ongoing relevance in multidisciplinary research spanning chemical biology, medicinal chemistry, and materials science.
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